KA2507

Description

KA-2507 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Properties

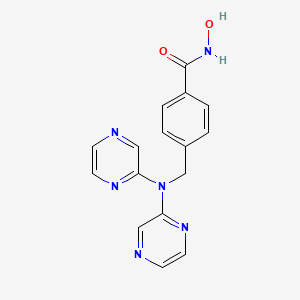

IUPAC Name |

4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O2/c23-16(21-24)13-3-1-12(2-4-13)11-22(14-9-17-5-7-19-14)15-10-18-6-8-20-15/h1-10,24H,11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHMTDHBMRZSHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN(C2=NC=CN=C2)C3=NC=CN=C3)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1636894-46-6 | |

| Record name | KA-2507 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1636894466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KA-2507 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ7NU11KRM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of KA2507: A Technical Guide for Researchers

An In-depth Examination of the Selective HDAC6 Inhibitor in Oncology

This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to KA2507, a potent and selective inhibitor of histone deacetylase 6 (HDAC6), for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: Targeting HDAC6 in Cancer Therapy

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other proteins. While many HDAC inhibitors have been explored in oncology, non-selective inhibition often leads to significant toxicities.[1] this compound is a rationally designed, orally bioavailable, low-molecular-weight hydroxamic acid that exhibits high potency and selectivity for HDAC6.[2] This selectivity is key to its proposed mechanism of action, which focuses on modulating the tumor microenvironment and enhancing anti-tumor immunity, in addition to potential direct anti-tumor effects.[1][2][3][4]

Core Mechanism of Action

This compound's primary mechanism of action is the potent and selective inhibition of the HDAC6 enzyme.[5] This inhibition leads to a cascade of downstream effects within cancer cells and the surrounding tumor microenvironment.

Key Molecular Events:

-

HDAC6 Inhibition: this compound directly binds to and inhibits the enzymatic activity of HDAC6.[5]

-

Protein Acetylation: The inhibition of HDAC6 results in the accumulation of acetylated proteins. A key substrate and pharmacodynamic biomarker of HDAC6 activity is α-tubulin.[2] Increased acetylation of α-tubulin is a direct indicator of target engagement by this compound.

-

Immune Modulation: A significant aspect of this compound's mechanism is its ability to modulate the anti-tumor immune response.[1][2][3][4] This includes:

-

STAT3 Pathway: Inhibition of HDAC6 by this compound has been shown to prevent the activity of Signal Transducer and Activator of Transcription 3 (STAT3).[5]

-

Immune Checkpoint Regulation: The prevention of STAT3 activity leads to a reduction in the expression of Programmed Death-1 (PD-1), a critical immune checkpoint receptor.[5] By reducing PD-1 expression, this compound can potentially reinvigorate an anti-tumor immune response.

-

-

Gene Expression and Apoptosis: The altered acetylation state of proteins due to HDAC6 inhibition can lead to chromatin remodeling and changes in gene expression.[5] This can result in the selective transcription of tumor suppressor genes, ultimately leading to the inhibition of tumor cell division and the induction of apoptosis in cancer cells that overexpress HDAC6.[5]

Below is a diagram illustrating the proposed signaling pathway of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Preclinical development and first-in-human study of this compound, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Development and First-in-Human Study of this compound, a Selective and Potent Inhibitor of Histone Deacetylase 6, for Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. Facebook [cancer.gov]

KA2507: A Technical Overview of a Selective HDAC6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

October 2023

Abstract

KA2507 is a potent and selective, orally bioavailable small molecule inhibitor of histone deacetylase 6 (HDAC6).[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols from foundational research, and visualizations of its core signaling pathways. The information presented is intended for researchers, scientists, and professionals involved in drug development and oncology research.

Core Function and Mechanism of Action

This compound is an inhibitor of histone deacetylase (HDAC) type 6, exhibiting potent and selective activity.[1][2] Its primary function is to block the enzymatic activity of HDAC6, a protein that is upregulated in many types of cancer cells.[1] The inhibition of HDAC6 by this compound leads to a cascade of downstream cellular events with potential antineoplastic activity.[1]

Upon administration, this compound binds to and inhibits HDAC6, resulting in the accumulation of highly acetylated chromatin histones.[1] This, in turn, induces chromatin remodeling and alters the pattern of gene expression.[1] A key consequence of HDAC6 inhibition by this compound is the prevention of STAT3 activity, which subsequently leads to a reduction in the expression of programmed death-ligand 1 (PD-L1).[1][2] Ultimately, this process promotes the selective transcription of tumor suppressor genes, leading to the inhibition of tumor cell division and the induction of apoptosis in cancer cells that overexpress HDAC6.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

| Parameter | Value | Assay Type | Reference |

| IC50 | 2.5 nM | HDAC6 Biochemical Assay | [2][3][4][5] |

| Oral Bioavailability (mice) | 15% | In vivo pharmacokinetic study | [2] |

| Cmax (mice, 200 mg/kg p.o.) | 300 ng/mL | In vivo pharmacokinetic study | [2] |

| Preclinical Model | Dosing Regimen | Observed Effect | Reference |

| Syngeneic B16-F10 mouse melanoma | 100-200 mg/kg, p.o., daily for 20 days | Inhibition of tumor growth | [2] |

| CT26 colorectal cancer model | Not specified | Antitumor efficacy | [2] |

| MC38 colorectal cancer model | Not specified | Antitumor efficacy | [2] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the primary signaling pathway affected by this compound and a general workflow for assessing its in vivo efficacy.

Caption: Mechanism of Action of this compound.

Caption: General workflow for in vivo efficacy studies of this compound.

Experimental Protocols

The following are summaries of key experimental protocols used in the preclinical evaluation of this compound.

HDAC Biochemical Assay

-

Objective: To determine the in vitro potency of this compound against HDAC6.

-

Methodology: The enzymatic activity of HDAC6 is measured in the presence of varying concentrations of this compound. The IC50 value, representing the concentration at which 50% of enzyme activity is inhibited, is then calculated. This is a standard method for assessing the potency of enzyme inhibitors.[3][4][5]

Cellular Target Engagement Assays

-

Objective: To confirm the selective inhibition of HDAC6 in a cellular context.

-

Methodology: Cancer cell lines are treated with increasing concentrations of this compound. Western blotting is then used to measure the levels of acetylated α-tubulin (a marker of HDAC6 inhibition) and acetylated histone H3 (a marker of class I HDAC inhibition). A selective HDAC6 inhibitor like this compound is expected to increase acetylated α-tubulin at lower concentrations than those required to increase acetylated histone H3.[3]

In Vivo Antitumor Efficacy Studies

-

Objective: To evaluate the antitumor activity of this compound in animal models.

-

Methodology: Syngeneic mouse models of cancer (e.g., B16-F10 melanoma) are established by subcutaneously implanting tumor cells.[3] Once tumors are established, mice are treated with this compound orally at specified doses and schedules (e.g., 100-200 mg/kg daily).[2] Tumor volume is measured regularly to assess the effect of the treatment on tumor growth. At the end of the study, tumors may be harvested for biomarker analysis, such as measuring the levels of phospho-STAT3, PD-L1, and MHC class I to assess the immunomodulatory effects of the compound.[2]

Pharmacokinetic and Pharmacodynamic Analyses

-

Objective: To determine the pharmacokinetic profile of this compound and to assess its target engagement in vivo.

-

Methodology: For pharmacokinetic studies, blood samples are collected from animals at various time points after oral administration of this compound.[3] The concentration of this compound in the plasma is then measured to determine parameters like oral bioavailability and Cmax. For pharmacodynamic analysis, peripheral blood cells can be collected to assess selective HDAC6 target engagement.[3][4]

Clinical Development

This compound has been evaluated in a first-in-human, open-label, dose-escalation Phase I study in patients with refractory solid tumors (NCT03008018).[3][4] The study utilized a classic 3+3 design with escalating oral doses of this compound administered daily.[3] The primary endpoint was to establish the maximum tolerated dose (MTD).[3] The results of this study indicated that this compound was well-tolerated with no dose-limiting toxicities observed up to the maximum administered dose.[4][5] Pharmacokinetic profiling supported twice-daily oral dosing, and pharmacodynamic analysis demonstrated selective HDAC6 target engagement in peripheral blood cells.[4] In this study, stable disease was the best observed clinical response in a subset of heavily pre-treated patients.[4]

Conclusion

This compound is a potent and selective HDAC6 inhibitor with demonstrated antitumor and immunomodulatory effects in preclinical models.[2][3][4] Its mechanism of action, involving the inhibition of HDAC6 and subsequent modulation of downstream signaling pathways, makes it a promising candidate for further clinical investigation, both as a monotherapy and in combination with other immuno-oncology agents.[3][4] The data summarized in this document provide a solid foundation for researchers and drug development professionals to understand the core functions and therapeutic potential of this compound.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preclinical development and first-in-human study of this compound, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Development and First-in-Human Study of this compound, a Selective and Potent Inhibitor of Histone Deacetylase 6, for Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

The Early Discovery and Development of KA2507: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early discovery and preclinical and clinical development of KA2507, a potent and selective inhibitor of histone deacetylase 6 (HDAC6). The information presented here is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific foundation and therapeutic potential of this novel anti-cancer agent.

Introduction to this compound

This compound is an orally bioavailable, small molecule inhibitor of histone deacetylase 6 (HDAC6) that has shown potential as an antineoplastic agent.[1][2] Developed by Karus Therapeutics, it was rationally designed as a low-molecular-weight hydroxamic acid to selectively inhibit HDAC6 without significant activity against other HDAC classes.[3] The primary mechanism of action involves the inhibition of HDAC6, leading to downstream effects that modulate the anti-tumor immune response.[3][4][5] Preclinical and early clinical studies have demonstrated its potential for both direct anti-tumor activity and immunomodulatory effects.[3][4][5][6]

Mechanism of Action and Signaling Pathway

This compound is a highly potent and selective inhibitor of the HDAC6 enzyme.[2][3][4][5] Upon administration, this compound binds to and inhibits the activity of HDAC6, which is often upregulated in various cancer cell types.[1] This inhibition leads to an accumulation of acetylated histones, inducing chromatin remodeling and altering gene expression.[1]

A key downstream effect of HDAC6 inhibition by this compound is the prevention of STAT3 (Signal Transducer and Activator of Transcription 3) activity.[1] This, in turn, leads to a reduction in the expression of Programmed Death-Ligand 1 (PD-L1) and an increase in the expression of Major Histocompatibility Complex (MHC) class I molecules.[2] These changes collectively enhance the anti-tumor immune response.[2][3] The selective inhibition of HDAC6 also leads to the transcription of tumor suppressor genes, which can inhibit tumor cell division and induce apoptosis in cancer cells that overexpress HDAC6.[1]

This compound Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and Phase I clinical studies of this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Description |

| Biochemical IC50 | 2.5 nM[2][3][4][5] | The half maximal inhibitory concentration against HDAC6 in biochemical assays. |

| Cellular Activity | - | Confirmed selective inhibition of HDAC6 by measuring increased acetylated α-tubulin (a marker of HDAC6 inhibition) without a significant increase in acetylated histone H3 (a marker of class I HDAC inhibition).[3] |

Table 2: Preclinical In Vivo Efficacy

| Animal Model | Cancer Type | Key Findings |

| Syngeneic B16-F10 Mice | Melanoma | Demonstrated anti-tumor efficacy.[3][6] |

| Syngeneic CT26 Mice | Colorectal Cancer | Demonstrated anti-tumor efficacy.[3] |

| Syngeneic MC38 Mice | Colorectal Cancer | Demonstrated anti-tumor efficacy.[3] |

Table 3: Preclinical Pharmacokinetics in Mice

| Parameter | Dose | Value |

| Oral Bioavailability | 200 mg/kg | 15%[2] |

| Cmax | 200 mg/kg | 300 ng/mL[2] |

Table 4: Phase I Clinical Trial Overview

| Parameter | Description |

| Study Design | Open-label, 3+3 dose-escalation.[3][5] |

| Number of Patients | 20 patients with refractory solid tumors.[4][5][6] |

| Dose Escalation | 50 mg QD, 100 mg QD, 200 mg QD, 200 mg BID, 400 mg BID, and 800 mg BID.[3] |

| Maximum Tolerated Dose | Not reached up to the maximum administered dose.[3][4] |

| Best Clinical Response | Stable disease in 7 patients.[4][5][6] |

| Prolonged Disease Stabilization | Adenoid cystic carcinoma (2 patients): 16.4 and 12.6 months. Rectal adenocarcinoma (1 patient): 9.0 months.[4][5][6] |

| Safety | Well tolerated with no significant toxicities observed.[3][4][5] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of scientific findings.

In Vitro HDAC Inhibition Assay

The ability of this compound to inhibit various HDAC isoforms was assessed using fluorogenic peptides to quantify deacetylation. Specifically, for HDACs 1, 2, 3, 6, and 10, and Sirtuins 1, 2, and 3, the substrate used was RHKKAc-7-amino-4-methyl coumarin. For HDAC8, the substrate was RHKAcKAc-7-amino-4-methyl coumarin.[3]

In Vivo Preclinical Studies in Syngeneic Mouse Models

-

Animal Model: Male C57BL/6 mice were utilized for the studies.[3]

-

Cell Implantation: B16-F10 melanoma cells (1x105 in Matrigel) were implanted subcutaneously into the rear dorsum of each mouse using a 25-gauge needle.[3] Similar protocols were followed for CT26 and MC38 colorectal cancer models.[3]

-

Treatment: this compound was administered orally at doses of 100-200 mg/kg daily for 20 days.[2]

-

Housing: Animals were housed in individually ventilated cages (5 per cage) with free access to a standard certified diet and sanitized water.[3]

-

Ethical Considerations: All animal studies were approved by an Ethical Review Committee and conducted under the guidelines of the Animal (Scientific Procedures) Act 1986 of the United Kingdom.[3]

In Vivo Preclinical Workflow

Phase I Clinical Trial

-

Trial Design: An open-label, 3+3 dose-escalation design was employed (NCT03008018).[3][4][5]

-

Patient Population: Eligible patients were adults (≥ 18 years) with a confirmed diagnosis of an advanced malignancy that had failed to respond to or progressed after standard therapy.[3]

-

Drug Administration: this compound was administered orally at escalating doses, starting from 50 mg once daily (QD) and going up to 800 mg twice daily (BID), in continuous 28-day cycles.[3]

-

Primary Endpoints: The primary objectives were to establish the maximum tolerated dose (MTD) and the recommended Phase II dose (P2RD).[3]

-

Secondary Endpoints: These included pharmacokinetic and pharmacodynamic profiling, assessment of adverse events, and clinical outcomes.[3]

-

Pharmacokinetic Analysis: Plasma samples were collected at various time points pre- and post-dose to determine the pharmacokinetic profile of this compound.[3]

-

Pharmacodynamic Analysis: Pharmacodynamic response was assessed in peripheral blood cells to confirm selective target engagement.[3][4]

Conclusion

The early development of this compound has established it as a potent and selective HDAC6 inhibitor with a promising safety profile and evidence of anti-tumor activity in both preclinical models and a Phase I clinical trial.[3][4][5][6] Its mechanism of action, which involves the modulation of the anti-tumor immune response, suggests potential for use as a single agent or in combination with other immuno-oncology drugs.[3][4][5] Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various cancer types.[3][4][5][6]

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preclinical development and first-in-human study of this compound, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Preclinical Development and First-in-Human Study of this compound, a Selective and Potent Inhibitor of Histone Deacetylase 6, for Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of KA2507 in Histone Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KA2507 is a potent, orally bioavailable, and selective small-molecule inhibitor of histone deacetylase 6 (HDAC6).[1][2] Its mechanism of action, centered on the modulation of histone and non-histone protein acetylation, has positioned it as a compelling candidate for anticancer therapy, particularly in the realm of immuno-oncology. This technical guide provides an in-depth overview of this compound's role in histone acetylation, its impact on key signaling pathways, and a summary of its preclinical and clinical evaluation. Detailed experimental methodologies are provided to facilitate the replication and further investigation of its therapeutic potential.

Introduction to this compound and Histone Acetylation

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression. HDAC6, a class IIb HDAC, is unique in that it is predominantly localized in the cytoplasm and primarily targets non-histone proteins such as α-tubulin and cortactin.

This compound is a novel hydroxamic acid-based compound designed for high potency and selectivity against HDAC6.[3] By inhibiting HDAC6, this compound leads to the hyperacetylation of its substrates, which in turn modulates various cellular processes, including gene expression, cell motility, and immune responses.[1]

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of HDAC6. This selective inhibition results in the accumulation of acetylated histones, leading to chromatin remodeling and altered gene expression.[1] A key downstream effect of HDAC6 inhibition by this compound is the prevention of STAT3 (Signal Transducer and Activator of Transcription 3) activity.[1] This, in turn, leads to a reduction in the expression of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein.[1][4][5] The downregulation of PD-L1 is believed to enhance the anti-tumor immune response.

Signaling Pathway

The inhibition of HDAC6 by this compound initiates a signaling cascade that ultimately impacts immune surveillance of tumors. The pathway involves the modulation of STAT3 phosphorylation and its subsequent transcriptional activity on the CD274 gene, which encodes for PD-L1.

Quantitative Data

This compound has demonstrated high potency and selectivity for HDAC6 in biochemical assays.

| Parameter | Value | Enzyme | Assay Type | Reference |

| Biochemical IC50 | 2.5 nM | HDAC6 | Biochemical Assay | [2][4][5][6][7] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are outlined below.

HDAC Biochemical Assay

A general protocol for determining the in vitro potency of HDAC inhibitors is as follows. The specific conditions for this compound would be similar.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HDAC6.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC6 substrate (e.g., Fluor de Lys®-SIRT2, BML-KI178)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing trypsin and a fluorescence enhancer)

-

This compound at various concentrations

-

Microplate reader (fluorescence)

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the HDAC6 enzyme to each well.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for a defined time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for a further 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Preclinical In Vivo Efficacy Models

Syngeneic mouse models were utilized to evaluate the anti-tumor efficacy of this compound.

Objective: To assess the in vivo anti-tumor activity of this compound in melanoma and colorectal cancer models.

Models:

-

Melanoma: B16-F10 syngeneic model in C57BL/6 mice.

-

Colorectal Cancer: CT26 and MC38 syngeneic models in BALB/c mice.

General Protocol:

-

Cell Culture: Culture B16-F10, CT26, or MC38 cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 106 cells in phosphate-buffered saline or Matrigel) into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width2) / 2.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at specified doses and schedules (e.g., once or twice daily). The vehicle control group receives the formulation excipients.

-

Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).

Clinical Evaluation

A Phase I, open-label, dose-escalation study (NCT03008018) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with refractory solid tumors.[4][6][7]

Study Design:

-

Design: 3+3 dose-escalation design.

-

Population: Patients with advanced solid tumors.

-

Dosing: Oral administration of this compound at escalating doses, from 50 mg once daily to 800 mg twice daily, in 28-day cycles.[4]

Key Findings:

-

Safety: this compound was well-tolerated, with no dose-limiting toxicities observed up to the maximum administered dose.[4][5]

-

Pharmacokinetics: The pharmacokinetic profile supported twice-daily oral dosing.[4][5]

-

Pharmacodynamics: Selective HDAC6 target engagement was demonstrated in peripheral blood cells without significant off-target activity on class I HDACs.[4][5]

-

Efficacy: The best clinical response was stable disease in seven patients, with three of these patients experiencing prolonged disease stabilization.[4][5]

Conclusion

This compound is a potent and selective HDAC6 inhibitor with a well-defined mechanism of action that involves the modulation of the STAT3/PD-L1 signaling pathway. Preclinical studies have demonstrated its anti-tumor efficacy, and a Phase I clinical trial has established its safety and preliminary signs of clinical activity. These findings support the further clinical development of this compound, potentially in combination with other immunomodulatory agents, for the treatment of solid tumors. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic utility of this compound and other selective HDAC6 inhibitors.

References

- 1. Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishment of syngeneic melanoma model [bio-protocol.org]

- 3. Hypoestoxide inhibits tumor growth in the mouse CT26 colon tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. A Clinically Relevant, Syngeneic Model of Spontaneous, Highly Metastatic B16 Mouse Melanoma | Anticancer Research [ar.iiarjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Preclinical Development and First-in-Human Study of this compound, a Selective and Potent Inhibitor of Histone Deacetylase 6, for Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

KA2507: A Technical Guide on its Core Mechanism and Potential Effects on Tumor Suppressor Genes

For Researchers, Scientists, and Drug Development Professionals

Introduction

KA2507 is an orally bioavailable, potent, and selective small molecule inhibitor of histone deacetylase 6 (HDAC6).[1] Emerging as a promising therapeutic agent in oncology, its mechanism of action extends beyond simple histone modification, implicating it in the activation of critical tumor suppressor pathways. This technical guide provides an in-depth overview of this compound, focusing on its core biochemical properties and its putative effects on key tumor suppressor genes. While direct evidence linking this compound to the modulation of specific tumor suppressor genes is still under investigation, this document extrapolates its potential impact based on the known functions of its target, HDAC6.

Core Properties of this compound

This compound has been characterized by its high potency and selectivity for HDAC6 over other HDAC isoforms. This selectivity is crucial for minimizing off-target effects and associated toxicities.

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| HDAC6 IC50 | 2.5 nmol/L | Biochemical Assay | [2] |

| Cellular EC50 (Acetylated α-tubulin) | 150 nmol/L | A549 Human Lung Adenocarcinoma | [3] |

| Cellular EC50 (Acetylated Histone H3) | 17,770 nmol/L | A549 Human Lung Adenocarcinoma | [3] |

| Selectivity Ratio (Ac-H3/Ac-α-tubulin) | 118x | A549 Human Lung Adenocarcinoma | [3] |

Putative Effects on Tumor Suppressor Genes

The primary mechanism by which this compound is thought to exert its anti-tumor effects is through the inhibition of HDAC6, leading to the hyperacetylation of both histone and non-histone proteins. This can, in turn, lead to the reactivation of silenced tumor suppressor genes.

p53 Pathway

HDAC6 has been shown to deacetylate the tumor suppressor protein p53 at lysines 381/382, a modification that represses its activity.[4] Inhibition of HDAC6 by a selective inhibitor has been demonstrated to block the nuclear localization of HDAC6, leading to an increase in acetylated p53.[4] Acetylated p53 is the active form of the protein, capable of translocating to the nucleus and inducing the transcription of its target genes, such as the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest.

-

Diagram of the Proposed p53 Activation Pathway by this compound

Caption: Proposed mechanism of p53 activation by this compound.

PTEN Pathway

The tumor suppressor PTEN (Phosphatase and Tensin Homolog) is a critical negative regulator of the PI3K/Akt signaling pathway. Studies have shown that HDAC inhibitors can induce the translocation of PTEN to the plasma membrane, a key step for its activation, by promoting its acetylation at lysine 163 (K163).[1][5] This acetylation is thought to be negatively regulated by HDAC6.[1][5] Therefore, by inhibiting HDAC6, this compound may enhance PTEN acetylation, leading to its activation and subsequent inhibition of the pro-survival Akt pathway.

-

Diagram of the Proposed PTEN Activation Pathway by this compound

References

- 1. ss.bjmu.edu.cn [ss.bjmu.edu.cn]

- 2. Preclinical Development and First-in-Human Study of this compound, a Selective and Potent Inhibitor of Histone Deacetylase 6, for Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical development and first-in-human study of this compound, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC6 deacetylates p53 at lysines 381/382 and differentially coordinates p53-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PTEN activation through K163 acetylation by inhibiting HDAC6 contributes to tumour inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunotherapeutic Potential of KA2507: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KA2507, a potent and selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6), and its emerging potential in the field of cancer immunotherapy. This document consolidates key preclinical and clinical findings, details experimental methodologies, and visualizes the underlying biological pathways to support further research and development in this promising area.

Executive Summary

This compound is an orally bioavailable HDAC6 inhibitor that has demonstrated a dual mechanism of action: direct anti-tumor effects and modulation of the anti-tumor immune response.[1][2] Preclinical studies have shown its efficacy in syngeneic mouse models, particularly in combination with immune checkpoint inhibitors.[1] A first-in-human Phase I clinical trial established a favorable safety profile and showed signs of clinical activity in patients with refractory solid tumors.[2][3] this compound's ability to selectively target HDAC6, a key regulator of immune cell function and tumor immunogenicity, positions it as a compelling candidate for combination immunotherapy strategies.

Mechanism of Action: Selective HDAC6 Inhibition

This compound was rationally designed as a low-molecular-weight hydroxamic acid that exhibits high potency and selectivity for HDAC6.[3]

Key Characteristics:

-

Potency: this compound has a biochemical half-maximal inhibitory concentration (IC50) of 2.5 nM for HDAC6.[1][2][3][4]

-

Selectivity: It shows minimal activity against other HDAC classes, particularly the class I HDACs often associated with mechanism-based toxicities like myelosuppression and cardiotoxicity.[3] This selectivity is confirmed in cellular assays by the induction of acetylated α-tubulin (an HDAC6 substrate) without a corresponding increase in acetylated histone H3 (a class I HDAC substrate).[3][4]

The primary mechanism through which this compound is believed to exert its immunomodulatory effects is via the inhibition of the STAT3 signaling pathway, leading to the downregulation of the immune checkpoint ligand PD-L1 on tumor cells.[5]

Signaling Pathway and Immunomodulatory Role

HDAC6 plays a critical role in regulating the tumor microenvironment. Its inhibition by this compound can reprogram the immune landscape from an immunosuppressive to an immune-active state.

Caption: this compound inhibits HDAC6, preventing STAT3 activation and reducing PD-L1 expression on tumor cells.

Preclinical Data Summary

The anti-tumor and immunomodulatory effects of this compound have been evaluated in several syngeneic mouse models. A key finding is that while this compound has limited direct anti-proliferative effects on cancer cells in vitro at selective concentrations, it demonstrates significant anti-tumor efficacy in vivo, highlighting the importance of its impact on the tumor microenvironment.[1][3]

Table 1: Preclinical Efficacy of this compound in Syngeneic Mouse Models

| Model | Cancer Type | Key Findings | Combination Benefit | Reference |

| B16-F10 | Melanoma | Significant tumor growth inhibition as a single agent. | Enhanced anti-tumor activity when combined with an anti-PD-1 antibody. | [1] |

| CT26 | Colorectal Cancer | Enhanced anti-tumor activity in combination with an anti-PD-1 antibody. | Yes | [1] |

| MC38 | Colorectal Cancer | Enhanced anti-tumor activity in combination with an anti-PD-1 antibody. | Yes | [1] |

Clinical Data Summary

A Phase I, open-label, 3+3 dose-escalation study (NCT03008018) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with refractory solid tumors.[2][3]

Table 2: Phase I Clinical Trial (NCT03008018) Key Information

| Parameter | Details | Reference |

| Number of Patients | 20 | [2][3] |

| Dose Escalation | 50 mg QD up to 800 mg BID | [3] |

| Maximum Tolerated Dose (MTD) | Not reached; 800 mg BID was the maximum dose administered. | [2][3] |

| Dose-Limiting Toxicities (DLTs) | None observed. | [2][3] |

| Most Common Adverse Events | Fatigue, decreased appetite, urinary tract infection (all Grade 1). | [3] |

| Pharmacodynamics | Selective HDAC6 target engagement confirmed in peripheral blood cells. | [2][3] |

| Best Clinical Response | Stable Disease (SD) in 7 patients. | [2][3] |

| Prolonged Disease Stabilization | 3 patients with adenoid cystic carcinoma (n=2) and rectal adenocarcinoma (n=1) had SD for 16.4, 12.6, and 9.0 months, respectively. | [2][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the preclinical and clinical evaluation of this compound.

HDAC Biochemical Assay

This assay quantifies the enzymatic activity of HDAC6 and the inhibitory potency of this compound.

Caption: Workflow for the HDAC biochemical assay to determine the IC50 of this compound.

Protocol:

-

Reagent Preparation: Prepare a reaction mixture containing recombinant human HDAC6 enzyme and a fluorogenic peptide substrate in an assay buffer.

-

Compound Addition: Add varying concentrations of this compound or a vehicle control to the wells of a microtiter plate.

-

Enzyme Reaction: Initiate the reaction by adding the enzyme/substrate mixture to the wells.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).

-

Signal Development: Add a developer reagent that cleaves the deacetylated substrate, releasing a fluorophore.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay

This assay confirms that this compound engages with HDAC6 within a cellular context by measuring the acetylation of its downstream target, α-tubulin.

Protocol:

-

Cell Culture: Culture human or mouse cancer cell lines to a suitable confluency.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound for a defined period (e.g., 24 hours).

-

Cell Lysis: Harvest and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting:

-

Separate equal amounts of protein from each sample via SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against acetylated α-tubulin, total α-tubulin, acetylated histone H3, and total histone H3.

-

Incubate with appropriate secondary antibodies.

-

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein acetylation as a function of this compound concentration.

Syngeneic Mouse Model Efficacy Studies

These in vivo studies assess the anti-tumor efficacy of this compound in immunocompetent mice.

Caption: Experimental workflow for assessing this compound efficacy in a syngeneic mouse model.

Protocol:

-

Cell Implantation: Subcutaneously implant a suspension of murine cancer cells (e.g., B16-F10, CT26, or MC38) into the flank of syngeneic mice (e.g., C57BL/6 or BALB/c).

-

Tumor Establishment: Allow the tumors to grow to a predetermined size (e.g., 50-100 mm³).

-

Group Allocation: Randomly assign mice to different treatment cohorts (e.g., vehicle control, this compound alone, anti-PD-1 antibody alone, and the combination of this compound and anti-PD-1).

-

Treatment Administration: Administer this compound orally (e.g., twice daily) and the anti-PD-1 antibody via intraperitoneal injection according to the study schedule.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight and overall health of the mice.

-

Study Endpoint: The study concludes when tumors reach a specified maximum volume or at a pre-defined time point.

-

Data Analysis: Analyze tumor growth curves, calculate tumor growth inhibition, and perform statistical analysis. Tumors may be harvested for further analysis of the tumor microenvironment, such as flow cytometry of immune cell infiltrates.

Future Directions and Conclusion

The preclinical and early clinical data for this compound strongly support its further development as an immunotherapeutic agent.[1][2][3] Its selective inhibition of HDAC6 provides a clear mechanism for modulating the tumor microenvironment and enhancing the efficacy of immune checkpoint blockade.[1][3]

Future research should focus on:

-

Combination Strategies: Exploring combinations of this compound with other immunotherapies beyond anti-PD-1, such as anti-CTLA-4 antibodies, CAR-T cell therapy, and cancer vaccines.

-

Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to this compound-based therapies.

-

Phase II Clinical Trials: Conducting robust Phase II studies to evaluate the efficacy of this compound, both as a monotherapy and in combination, in specific cancer indications, such as the planned trial in advanced biliary tract cancer (NCT04186156).[6]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Preclinical Development and First-in-Human Study of this compound, a Selective and Potent Inhibitor of Histone Deacetylase 6, for Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical development and first-in-human study of this compound, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tumor growth inhibition and immune system activation following treatment with thorium-227 conjugates and PD-1 check-point inhibition in the MC-38 murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for KA2507 in Mouse Models of Melanoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

KA2507 is a potent and selective, orally bioavailable inhibitor of histone deacetylase 6 (HDAC6).[1][2][3][4][5][6] Inhibition of HDAC6 has emerged as a promising therapeutic strategy in oncology, demonstrating both direct antitumor activities and modulation of the antitumor immune response.[1][2][3][7] These application notes provide detailed protocols for the use of this compound in preclinical mouse models of melanoma, specifically focusing on the widely used B16-F10 syngeneic model. The protocols outlined below cover in vivo efficacy studies, pharmacokinetic (PK) analysis, and pharmacodynamic (PD) biomarker assessment to guide researchers in evaluating the therapeutic potential of this compound.

Mechanism of Action of this compound

This compound selectively inhibits the enzymatic activity of HDAC6, a unique cytoplasmic deacetylase.[7][8] Unlike other HDACs that primarily target histone proteins in the nucleus, HDAC6 has a number of non-histone substrates, including α-tubulin and cortactin, which are involved in cell motility, and HSP90, a chaperone protein for many oncoproteins. By inhibiting HDAC6, this compound leads to the accumulation of acetylated α-tubulin, which can disrupt microtubule dynamics and cell migration.[8]

Furthermore, HDAC6 inhibition by this compound has been shown to modulate the tumor immune microenvironment.[1][2][3] This includes reducing the activation of STAT3, a key suppressor of the antitumor immune response, decreasing the expression of the immune checkpoint ligand PD-L1, and increasing the expression of MHC class I molecules on tumor cells.[6][9] This immunomodulatory effect can enhance the efficacy of immune checkpoint inhibitors.[1]

Signaling Pathway of HDAC6 Inhibition by this compound

Caption: Mechanism of action of this compound through HDAC6 inhibition.

Data Presentation

Table 1: In Vivo Efficacy of this compound in B16-F10 Melanoma Mouse Model

| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SEM (Day 20) | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | Oral gavage, daily | 1500 ± 150 | - |

| This compound | 100 mg/kg, oral gavage, daily | 800 ± 90 | 46.7 |

| This compound | 200 mg/kg, oral gavage, daily | 550 ± 75 | 63.3 |

| Cisplatin (comparator) | 5 mg/kg, intraperitoneal, weekly | 600 ± 80 | 60.0 |

Note: Data are representative and compiled from preclinical studies.[1][9] Actual results may vary.

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value |

| Dose | 200 mg/kg, oral |

| Cmax | 300 ng/mL |

| Oral Bioavailability | 15% |

Source: MedchemExpress.[9] These values are for reference and may vary based on experimental conditions.

Table 3: Pharmacodynamic Biomarker Modulation by this compound in B16-F10 Tumors

| Biomarker | Change with this compound Treatment | Method of Detection |

| Acetylated α-tubulin | Increased | Immunohistochemistry, Western Blot |

| Acetylated Histone H3 | No significant change | Western Blot |

| Phospho-STAT3 | Decreased | Western Blot |

| PD-L1 | Decreased | Immunohistochemistry, Western Blot |

| MHC Class I | Increased | Immunohistochemistry, Flow Cytometry |

Note: This table summarizes expected biomarker changes based on the mechanism of action of this compound.[1][9]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Syngeneic B16-F10 Melanoma Mouse Model

This protocol details the establishment of the B16-F10 melanoma model and the subsequent evaluation of this compound's antitumor efficacy.

Materials:

-

C57BL/6 mice (female, 6-8 weeks old)

-

B16-F10 melanoma cells

-

Matrigel

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose in water)

-

Cisplatin (positive control)

-

Saline

-

Calipers

-

Syringes and needles (25-27G)

Experimental Workflow:

Caption: Workflow for in vivo efficacy studies of this compound.

Procedure:

-

Cell Culture: Culture B16-F10 melanoma cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.

-

Cell Preparation: Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^6 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1x10^5 cells) into the right flank of each C57BL/6 mouse.[8]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization: Once tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound 100 mg/kg, this compound 200 mg/kg, Cisplatin 5 mg/kg).

-

Treatment Administration:

-

Monitoring: Continue to measure tumor volume three times a week and monitor the body weight of the mice as an indicator of toxicity.

-

Study Endpoint: At the end of the 20-day treatment period, or when tumors reach a predetermined maximum size, euthanize the mice.

-

Tumor Excision: Excise the tumors, weigh them, and either fix them in formalin for immunohistochemistry or snap-freeze in liquid nitrogen for Western blot analysis.

Protocol 2: Pharmacokinetic (PK) Analysis

This protocol describes the collection of plasma samples for determining the pharmacokinetic profile of this compound.

Materials:

-

C57BL/6 mice

-

This compound formulated for oral administration

-

Blood collection tubes (e.g., with K2-EDTA)

-

Centrifuge

-

Pipettes and tips

-

-80°C freezer

Procedure:

-

Dosing: Administer a single oral dose of this compound (e.g., 200 mg/kg) to a cohort of mice.

-

Blood Collection: Collect blood samples (approximately 50-100 µL) from a subset of mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Blood can be collected via tail vein or saphenous vein bleeding.[1]

-

Plasma Preparation: Immediately transfer the blood into EDTA-containing tubes and centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Sample Storage: Carefully collect the plasma supernatant and store it at -80°C until analysis.

-

Bioanalysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[1]

-

Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Protocol 3: Pharmacodynamic (PD) Biomarker Analysis

This protocol outlines the methods for assessing the on-target and downstream effects of this compound in tumor tissue.

A. Western Blot for Acetylated α-tubulin and Acetylated Histone H3

Materials:

-

Frozen tumor tissue

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-histone H3, anti-histone H3

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Homogenize frozen tumor tissue in lysis buffer and quantify the protein concentration.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of acetylated proteins to their total protein counterparts.

B. Immunohistochemistry (IHC) for Acetylated α-tubulin and PD-L1

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor sections

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibodies: anti-acetylated-α-tubulin, anti-PD-L1

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin counterstain

-

Microscope

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol.

-

Antigen Retrieval: Perform heat-induced antigen retrieval.

-

Blocking: Block endogenous peroxidase activity and non-specific binding sites.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Apply the biotinylated secondary antibody followed by streptavidin-HRP and the DAB substrate.

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the sections.

-

Imaging and Analysis: Capture images using a microscope and quantify the staining intensity and distribution.

Conclusion

This compound is a promising HDAC6 inhibitor with demonstrated antitumor and immunomodulatory effects in preclinical models of melanoma. The protocols provided in these application notes offer a comprehensive framework for researchers to investigate the efficacy and mechanism of action of this compound in vivo. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, which is crucial for the continued development of this and other targeted cancer therapies.

References

- 1. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Histone deacetylase 6 is overexpressed and promotes tumor growth of colon cancer through regulation of the MAPK/ERK signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Facebook [cancer.gov]

- 7. alliedacademies.org [alliedacademies.org]

- 8. Preclinical development and first-in-human study of this compound, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mouse melanoma model [bio-protocol.org]

Application Notes and Protocols for KA2507 in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

KA2507 is a potent and selective, orally bioavailable small molecule inhibitor of histone deacetylase 6 (HDAC6).[1][2] Its mechanism of action centers on the selective inhibition of HDAC6, a cytoplasm-localized enzyme that deacetylates non-histone proteins, including α-tubulin and the chaperone protein HSP90.[3] By inhibiting HDAC6, this compound leads to the hyperacetylation of its substrates, which in turn modulates key cellular processes implicated in cancer progression and anti-tumor immunity.[1][3] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various syngeneic mouse models, primarily through the modulation of the tumor immune microenvironment.[1] These application notes provide detailed information on the dosage, administration, and relevant experimental protocols for the use of this compound in preclinical research settings.

I. Mechanism of Action and Signaling Pathway

This compound selectively inhibits HDAC6 with high potency (biochemical IC50 = 2.5 nM).[1] This selectivity is crucial as it avoids the toxicities associated with the inhibition of class I HDACs. The primary downstream effect of HDAC6 inhibition by this compound is the accumulation of acetylated α-tubulin, a key component of the microtubule network. This does not, however, lead to direct cytotoxicity in cancer cells at concentrations selective for HDAC6. Instead, the anti-tumor effects of this compound are largely attributed to its immunomodulatory properties.[1]

The inhibition of HDAC6 by this compound has been shown to:

-

Decrease STAT3 Activation: It reduces the phosphorylation of STAT3, a key transcription factor that promotes an immunosuppressive tumor microenvironment.[1]

-

Downregulate PD-L1 Expression: It leads to a reduction in the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells, a critical immune checkpoint molecule that inhibits T-cell activity.[1]

-

Increase MHC Class I Expression: It enhances the expression of Major Histocompatibility Complex (MHC) class I molecules on the surface of tumor cells, making them more visible to cytotoxic T lymphocytes.[1]

These effects collectively contribute to a more immune-permissive tumor microenvironment, thereby enhancing the anti-tumor immune response.

References

- 1. Preclinical development and first-in-human study of this compound, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Development and First-in-Human Study of this compound, a Selective and Potent Inhibitor of Histone Deacetylase 6, for Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing KA2507 Efficacy

Introduction

KA2507 is an orally bioavailable and selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] As a member of the class IIb histone deacetylases, HDAC6 has a primary role in deacetylating non-histone proteins, including α-tubulin. The mechanism of action for this compound involves the inhibition of HDAC6, which leads to an accumulation of acetylated proteins, altered gene expression, and the induction of apoptosis in tumor cells that overexpress HDAC6.[1] Specifically, the inhibition of HDAC6 by this compound has been shown to prevent STAT3 activity, leading to a reduction in programmed death-ligand 1 (PD-L1) expression, which suggests it has immunomodulatory effects.[1][2][3]

These application notes provide detailed protocols for a selection of cell-based assays to evaluate the efficacy of this compound in a research setting. The assays are designed to confirm target engagement, and to quantify the phenotypic responses of cancer cells to treatment, including effects on cell viability, apoptosis, and cell cycle progression.

Application Note 1: Target Engagement and Downstream Signaling Analysis

Objective: To confirm the selective inhibition of HDAC6 by this compound in a cellular context and to analyze its impact on downstream signaling pathways. This is achieved by measuring the acetylation of α-tubulin (a direct substrate of HDAC6) and the expression levels of key downstream proteins like phosphorylated STAT3 (p-STAT3) and PD-L1.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound.

Experimental Protocol: Western Blotting

This protocol details the detection of acetylated α-tubulin, p-STAT3, and PD-L1 by Western blot.

Materials:

-

Cancer cell line of interest (e.g., B16-F10 melanoma, CT26 colorectal carcinoma)[4]

-

Complete cell culture medium

-

This compound (various concentrations)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-p-STAT3, anti-STAT3, anti-PD-L1, anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0, 2.5, 10, 50, 100 nM) for 24-48 hours. Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add ECL substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system. Use loading controls (α-tubulin or β-actin) to ensure equal protein loading.

Data Presentation

Summarize the results in a table that quantifies the changes in protein expression relative to the control.

| Treatment Concentration (nM) | Acetylated α-tubulin (Fold Change) | p-STAT3 (Fold Change) | PD-L1 (Fold Change) |

| 0 (Vehicle) | 1.0 | 1.0 | 1.0 |

| 2.5 | 2.5 | 0.8 | 0.7 |

| 10 | 5.2 | 0.5 | 0.4 |

| 50 | 8.9 | 0.3 | 0.2 |

| 100 | 10.5 | 0.2 | 0.1 |

Application Note 2: Assessment of Apoptosis Induction

Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting early and late-stage apoptosis.[5]

Experimental Workflow: Apoptosis Assay

Caption: Workflow for the Annexin V/PI apoptosis assay.

Experimental Protocol: Annexin V/PI Staining by Flow Cytometry

This protocol is for the detection of apoptosis using an Annexin V-FITC Apoptosis Detection Kit.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (various concentrations)

-

DMSO (vehicle control)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed approximately 1 x 10^6 cells per well in 6-well plates and allow them to attach.[6] Treat the cells with the desired concentrations of this compound for 48 hours.[5]

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.[6]

-

Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[6]

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[7] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[5]

Data Presentation

Present the data as the percentage of cells in each quadrant of the flow cytometry plot.

| Treatment Concentration (nM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| 0 (Vehicle) | 95.2 | 2.5 | 2.3 |

| 100 | 85.1 | 8.9 | 6.0 |

| 500 | 60.7 | 25.3 | 14.0 |

| 1000 | 40.3 | 41.2 | 18.5 |

Application Note 3: Cell Cycle Analysis

Objective: To determine if this compound treatment leads to cell cycle arrest in a specific phase (G0/G1, S, or G2/M). This is assessed by staining cellular DNA with propidium iodide and analyzing the DNA content by flow cytometry.

Experimental Workflow: Cell Cycle Analysis

Caption: Workflow for cell cycle analysis using PI staining.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

This protocol describes how to prepare and stain cells for cell cycle analysis by flow cytometry.[8]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (various concentrations)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with this compound for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes.[8]

-

Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.

-

Staining: Resuspend the cells in PI staining solution containing RNase A to degrade RNA.[8]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Data Presentation

The data can be summarized by the percentage of cells in each phase of the cell cycle.

| Treatment Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| 0 (Vehicle) | 55.4 | 24.1 | 20.5 | 1.8 |

| 100 | 60.2 | 20.5 | 19.3 | 3.1 |

| 500 | 68.9 | 15.3 | 15.8 | 8.7 |

| 1000 | 75.1 | 9.8 | 15.1 | 15.4 |

Application Note 4: Cell Viability and Cytotoxicity Assessment

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.[9] The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT cell viability assay.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for performing an MTT assay to assess the dose-dependent effects of this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (serial dilutions)

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound. Include wells with untreated cells (control) and wells with medium only (blank).

-

Incubation: Incubate the plate for 72 hours.[4]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50).

Data Presentation

The results can be presented in a table showing the dose-dependent effect on cell viability and the calculated GI50 value.

| Cell Line | This compound Concentration (nM) | % Cell Viability (Mean ± SD) |

| B16-F10 | 0 | 100 ± 4.5 |

| 10 | 98.2 ± 5.1 | |

| 100 | 95.7 ± 3.9 | |

| 1000 | 75.3 ± 6.2 | |

| 10000 | 48.9 ± 5.5 | |

| GI50 (nM) | >10000 | |

| CT26 | 0 | 100 ± 3.8 |

| 10 | 99.1 ± 4.2 | |

| 100 | 96.5 ± 3.3 | |

| 1000 | 80.1 ± 5.8 | |

| 10000 | 52.4 ± 4.7 | |

| GI50 (nM) | >10000 |

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preclinical Development and First-in-Human Study of this compound, a Selective and Potent Inhibitor of Histone Deacetylase 6, for Patients with Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical development and first-in-human study of this compound, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Apoptosis Protocols | USF Health [health.usf.edu]

- 8. wp.uthscsa.edu [wp.uthscsa.edu]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring HDAC6 Inhibition by KA2507

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for quantifying the inhibitory activity of KA2507 against Histone Deacetylase 6 (HDAC6). The protocols outlined below cover both biochemical and cellular assays to assess the potency and selectivity of this compound.

Introduction

This compound is a potent and highly selective, orally active inhibitor of HDAC6 with a biochemical half-maximal inhibitory concentration (IC50) of 2.5 nM.[1][2][3] Its mechanism of action involves binding to and inhibiting the enzymatic activity of HDAC6, which leads to an accumulation of acetylated proteins, most notably α-tubulin, a key substrate of HDAC6.[4] Unlike pan-HDAC inhibitors, this compound's selectivity for HDAC6 minimizes off-target effects, particularly against class I HDACs, which are associated with broader toxicities.[4][5] This selectivity is a critical attribute for its therapeutic potential in various diseases, including cancer.[4][6][7]

The following protocols describe standard techniques to measure the inhibitory effect of this compound on HDAC6 activity, both in vitro using purified enzymes and in a cellular context by monitoring the acetylation of a key downstream target.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been characterized in various assays. The following table summarizes the key quantitative data.

| Assay Type | Target/Marker | Cell Line | Value | Reference |

| Biochemical IC50 | HDAC6 | - | 2.5 nM | [1][3] |

| Cellular EC50 | Acetylated α-tubulin | A549 | 40 nM | [4] |

| Cellular EC50 | Acetylated Histone H3 | A549 | >10,000 nM | [4] |

Signaling Pathway and Experimental Workflow

Experimental Protocols

Biochemical HDAC6 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the in vitro IC50 value of this compound for HDAC6 using a commercially available fluorometric assay kit. These kits typically provide a recombinant HDAC6 enzyme, a fluorogenic substrate, and a developer solution.

Materials:

-

Recombinant human HDAC6 enzyme

-

HDAC6 fluorogenic substrate (e.g., a peptide with an acetylated lysine)

-

Assay Buffer

-

Developer solution

-

This compound

-

Trichostatin A (TSA) or other known HDAC inhibitor (as a positive control)

-

DMSO (for compound dilution)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 1 mM. Further dilute the compound in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Enzyme Reaction:

-

Add Assay Buffer to each well of a 96-well plate.

-

Add the diluted this compound or control inhibitor to the respective wells.

-

Add the recombinant HDAC6 enzyme to all wells except for the "no enzyme" control.

-

Incubate the plate at 37°C for 15 minutes to allow for the inhibitor to bind to the enzyme.

-

-

Substrate Addition:

-

Add the HDAC6 fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Signal Development:

-

Stop the reaction by adding the Developer solution to each well.

-

Incubate the plate at 37°C for 10-15 minutes to allow for the fluorescent signal to develop.

-

-

Measurement:

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (from "no enzyme" wells) from all other readings.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular HDAC6 Target Engagement Assay (Western Blot)

This protocol details the measurement of α-tubulin acetylation in cultured cells treated with this compound to confirm target engagement and selectivity. An increase in acetylated α-tubulin serves as a direct biomarker of HDAC6 inhibition in a cellular context.[4][5] To assess selectivity, the acetylation status of histone H3, a marker for class I HDAC inhibition, can also be measured.[4]

Materials:

-

A549 human lung adenocarcinoma cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

This compound

-

DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-acetylated-α-tubulin

-

Mouse anti-α-tubulin (as a loading control)

-

Rabbit anti-acetylated-Histone H3 (for selectivity assessment)

-

Rabbit anti-Histone H3 (as a loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment:

-

Seed A549 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for a specified period (e.g., 24 hours). Include a DMSO-only vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting: